

OD36 Hydrochloride and BMP Signaling: A Technical Guide

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Compound of Interest

Compound Name: OD36 hydrochloride

Cat. No.: B10814303

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Introduction

OD36 hydrochloride is a potent, cell-permeable, and ATP-competitive macrocyclic inhibitor.[1][2] It was initially identified as a highly selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) with an IC₅₀ of 5.3 nM.[1][3][4][5][6][7] Further characterization revealed its significant inhibitory activity against Activin A receptor type I (ACVR1), also known as Activin receptor-like kinase 2 (ALK2), a key receptor in the Bone Morphogenetic Protein (BMP) signaling pathway.[1][3][6] This dual inhibitory profile makes OD36 a valuable research tool for dissecting the roles of both RIPK2 and ALK2 in various physiological and pathological processes.

Its potent antagonism of mutant ALK2 signaling has garnered particular interest for its potential therapeutic application in Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder characterized by excessive bone formation driven by mutations in the ALK2 receptor.[3][4][6][8] This guide provides an in-depth technical overview of **OD36 hydrochloride**, its mechanism of action concerning BMP signaling, quantitative data on its activity, and detailed protocols for relevant experimental assays.

The Canonical BMP Signaling Pathway

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor- β (TGF- β) superfamily.[9][10][11] They play crucial roles in embryonic development, tissue homeostasis, and bone formation.[9][12][13] The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a heterotetrameric

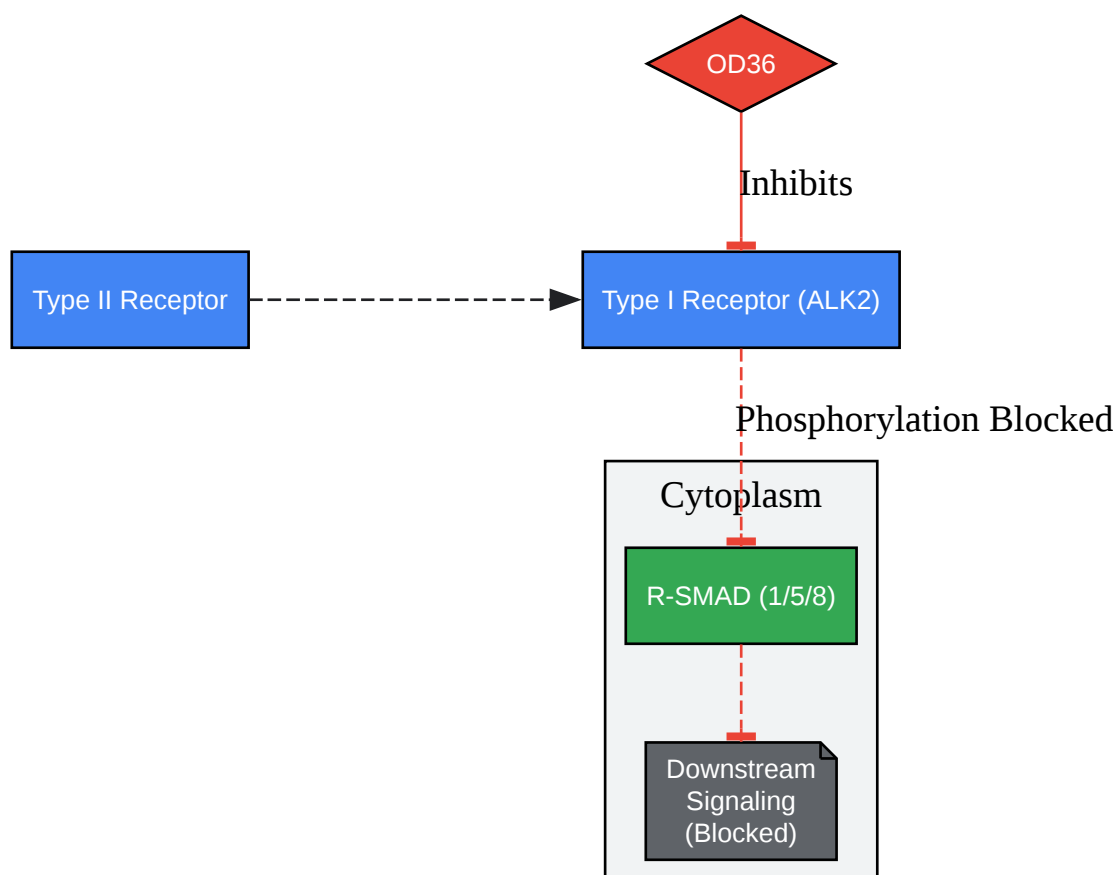
complex of two Type I and two Type II serine/threonine kinase receptors on the cell surface.[9][10][14]

Upon ligand binding, the constitutively active Type II receptor phosphorylates and activates the Type I receptor, such as ALK2.[10][14] The activated Type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8/9.[9][12][15] These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4.[9][12] This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes.[9][15]

Figure 1: Canonical BMP/SMAD Signaling Pathway.

Mechanism of Action: OD36 Hydrochloride in BMP Signaling

OD36 hydrochloride functions as an ATP-competitive inhibitor, binding to the ATP pocket of the ALK2 kinase domain.[3][4] This binding event prevents the phosphorylation and subsequent activation of ALK2 by the Type II receptor. Consequently, the downstream phosphorylation of SMAD1/5/8 is blocked, halting the signaling cascade.[3][4] This prevents the translocation of the SMAD complex to the nucleus and inhibits the transcription of BMP-responsive genes. OD36 has shown potent activity against both wild-type ALK2 and the constitutively active mutant ALK2 R206H, which is associated with FOP.[3][4]



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Figure 2: Inhibition of BMP Signaling by **OD36 Hydrochloride**.

Quantitative Data

The following tables summarize the reported quantitative data for **OD36 hydrochloride's** activity.

Table 1: In Vitro Inhibitory Activity of OD36

Target	IC50 (nM)	Reference
RIPK2	5.3	[1] [3] [4] [5] [6] [7]
ALK2 (ACVR1)	47	[3] [4] [16]
ALK2 (R206H)	22	[3] [4] [16]

Table 2: Binding Affinity of OD36

Target	Kd (nM)	Reference
ALK2 (ACVR1)	37	[3][4]
ALK1	90	[3][4][16]

Table 3: Cellular Activity of OD36

Cell Line	Treatment	Concentration	Duration	Result	Reference
KS483	BMP-6 (50 ng/mL) + OD36	0.1 - 1 μ M	24 h	Efficiently inhibits BMP-6-induced phosphorylation of Smad1/5.	[3][4][16][17]
FOP Endothelial Colony-Forming Cells (ECFCs)	Activin A + OD36	0.5 μ M	-	Completely prevents Activin A-induced activation of Smad1/5 and target genes ID-1 and ID-3.	[3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro ALK2 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of ALK2 by measuring the amount of ADP produced during the phosphorylation reaction.

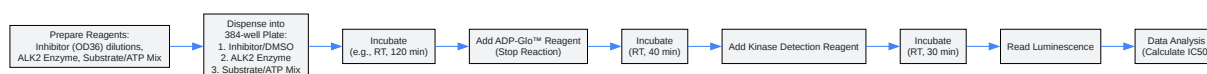
Materials:

- Recombinant ALK2 enzyme
- Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[[18](#)]
- Substrate (e.g., Casein, 1mg/ml)[[19](#)][[20](#)]
- ATP
- **OD36 hydrochloride** (or other test inhibitors)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well plates
- Plate reader capable of luminescence detection

Protocol:

- Prepare serial dilutions of **OD36 hydrochloride** in DMSO, then dilute further in kinase buffer.
- In a 384-well plate, add 1 μl of the diluted inhibitor or DMSO vehicle control.[[18](#)]
- Add 2 μl of ALK2 enzyme solution (pre-diluted in kinase buffer to the desired concentration). [[18](#)]
- Add 2 μl of a substrate/ATP mixture (e.g., Casein and ATP in kinase buffer).[[18](#)]
- Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 45-120 minutes). [[18](#)][[20](#)]
- To stop the kinase reaction and deplete unconsumed ATP, add 5 μl of ADP-Glo™ Reagent.
- Incubate at room temperature for 40 minutes.[[18](#)]
- Add 10 μl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.[[18](#)]

- Read luminescence using a plate reader.
- Calculate IC50 values by plotting the luminescent signal against the inhibitor concentration using a sigmoidal dose-response curve.[21]



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Figure 3: Workflow for In Vitro ALK2 Kinase Assay.

Western Blotting for Phospho-SMAD1/5

This protocol is used to detect the levels of phosphorylated SMAD1/5 in cell lysates following treatment with BMP ligands and/or OD36.

Materials:

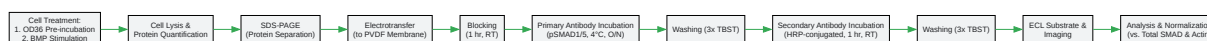
- Cell culture reagents
- BMP ligand (e.g., BMP-6)
- **OD36 hydrochloride**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer apparatus and PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

- Primary antibodies: Anti-phospho-SMAD1/5 (Ser463/465)[[15](#)], Anti-total SMAD1, Anti- β -actin (loading control)[[22](#)]
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system

Protocol:

- Seed cells (e.g., HeLa, NIH/3T3, or KS483) and grow to desired confluency.[[15](#)]
- Pre-treat cells with various concentrations of OD36 or vehicle for 1-2 hours.
- Stimulate cells with a BMP ligand (e.g., 50 ng/mL BMP-6) for a specified time (e.g., 30-60 minutes).
- Wash cells with ice-cold PBS and lyse with lysis buffer.
- Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
- Denature protein samples by boiling in Laemmli buffer.
- Separate 10-20 μ g of protein per lane by SDS-PAGE.[[23](#)]
- Transfer proteins to a PVDF membrane.[[24](#)]
- Block the membrane with blocking buffer for 1 hour at room temperature.[[24](#)]
- Incubate the membrane with primary antibody (e.g., anti-pSMAD1/5, diluted in blocking buffer) overnight at 4°C.[[23](#)]
- Wash the membrane three times with TBST for 5-10 minutes each.[[24](#)]
- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[[24](#)]
- Wash the membrane three times with TBST.

- Apply ECL substrate and visualize bands using an imaging system.
- Strip the membrane (optional) and re-probe for total SMAD1 and loading control (β -actin) to normalize the data.[22][24]



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Figure 4: Workflow for Western Blotting of pSMAD1/5.

Quantitative PCR (qPCR) for BMP Target Genes

This method measures changes in the mRNA expression levels of BMP target genes (e.g., ID-1, ID-3) in response to treatment.

Materials:

- Treated cells (as in Western Blot protocol)
- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)[25]
- cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit)[25]
- SYBR Green qPCR Master Mix[25][26]
- qPCR-validated primers for target genes (e.g., ID-1, ID-3) and housekeeping genes (e.g., GAPDH, β -actin)[27]
- Real-time PCR detection system

Protocol:

- Perform cell treatment with OD36 and BMP ligand as described previously. A longer BMP stimulation (e.g., 4-24 hours) is typically required to see changes in gene expression.[25]

- Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.[25]
- Assess RNA quality and quantity.
- Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.[25]
- Prepare the qPCR reaction mix: combine SYBR Green Master Mix, forward and reverse primers (400 nM final concentration), and diluted cDNA (10 ng).[25]
- Run the qPCR reaction on a real-time PCR system using a standard cycling program (e.g., 95°C for 2-10 min, followed by 40 cycles of 95°C for 15s and 60°C for 30-60s).[25][26]
- Perform a melt curve analysis to ensure primer specificity.[27]
- Calculate the relative gene expression using the comparative $\Delta\Delta C_q$ method, normalizing the target gene expression to one or more housekeeping genes.[28]



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Figure 5: Workflow for qPCR Analysis of BMP Target Genes.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct binding of a compound (ligand) to its target protein in a cellular environment by measuring changes in the protein's thermal stability.

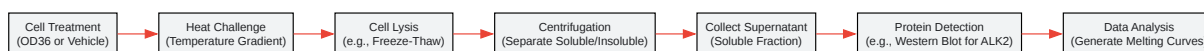
Materials:

- Cultured cells
- **OD36 hydrochloride** or other test compounds
- PBS

- PCR tubes or 384-well PCR plate
- Thermocycler
- Lysis method (e.g., freeze-thaw cycles, lysis buffer)
- High-speed centrifuge
- Reagents for protein detection (e.g., Western Blotting materials)

Protocol:

- Compound Treatment: Harvest cells, wash with PBS, and resuspend. Treat the cell suspension with OD36 or vehicle (DMSO) and incubate at 37°C for a set time (e.g., 1 hour).
[29]
- Heat Challenge: Aliquot the treated cell suspension into PCR tubes. Heat the tubes in a thermocycler across a temperature gradient (e.g., 40-70°C) for a short duration (e.g., 3-8 minutes), followed by a cooling step to room temperature.[30][31]
- Cell Lysis: Lyse the cells to release soluble proteins. This can be done by repeated freeze-thaw cycles or by adding a lysis buffer.[30]
- Separation: Pellet the precipitated/aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 min).[29]
- Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble ALK2 remaining at each temperature using Western Blotting or another sensitive protein detection method.
- Analysis: Plot the percentage of soluble ALK2 against temperature. A shift in the melting curve to a higher temperature in the OD36-treated samples compared to the vehicle control indicates target engagement and stabilization.



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Figure 6: Workflow for Cellular Thermal Shift Assay (CETSA).

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